molecular formula C22H20N4O4S2 B4772819 (6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone

(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone

Cat. No.: B4772819
M. Wt: 468.6 g/mol
InChI Key: HEKNWMPTUDNNPL-UHFFFAOYSA-N
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Description

(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone is a complex organic compound with a unique structure that combines an isoxazole ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the pyridine ring, and the attachment of the piperazine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halogen or an alkyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, (6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone can be used as a probe to study biological processes. Its interactions with proteins and other biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Palladium(II) acetate: A catalyst for many organic reactions.

Uniqueness

What sets (6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone apart from these similar compounds is its unique combination of structural features. The presence of the isoxazole, pyridine, and piperazine rings in a single molecule provides a versatile platform for various applications. This structural complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-15-14-17(19-20(24-30-21(19)23-15)16-6-3-2-4-7-16)22(27)25-9-11-26(12-10-25)32(28,29)18-8-5-13-31-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKNWMPTUDNNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone
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(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone
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(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone
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(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone
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(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone
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(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-thienylsulfonyl)piperazino]methanone

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